molecular formula C12H13N3O B8499958 1-amino-3-methyl-N-phenyl-1H-pyrrole-2-carboxamide

1-amino-3-methyl-N-phenyl-1H-pyrrole-2-carboxamide

Cat. No.: B8499958
M. Wt: 215.25 g/mol
InChI Key: PCBUCLPPMBIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-methyl-N-phenyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-amino-3-methyl-N-phenylpyrrole-2-carboxamide

InChI

InChI=1S/C12H13N3O/c1-9-7-8-15(13)11(9)12(16)14-10-5-3-2-4-6-10/h2-8H,13H2,1H3,(H,14,16)

InChI Key

PCBUCLPPMBIFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1)N)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a three-necked flask it was placed aqueous solution of sodium hydroxide (32%, 95 mL, 665 mmol), ammonium hydroxide solution (8M, 31 mL, 250 mmol), ammonium chloride (10.7 g, 200 mmol) and Aliquat 336 (1.34 g, 3.3 mmol). Afterwards, a solution of 3-methyl-N-phenyl-1H-pyrrole-2-carboxamide (6.6 g, 33.2 mmol) dissolved in 140 mL diethyl ether and 70 mL methyl tert-butyl ether was added and the mixture was cooled at 0° C. affording a suspension. Over this suspension, a 10% aqueous solution of sodium hypochlorite (10%, 224 mL, 300 mmol) was added dropwise over 60 min with vigorous stirring. The reaction mixture was stirred at room temperature overnight. The reaction crude was diluted with ethyl acetate until no suspended material was observed. The layers were separated and the organic phase was washed with water and brine, dried over sodium sulphate and concentrated under reduce pressure to give 7.54 g (90% yield) of the title compound that was used in the next step without any further purification.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
6.6 g
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
224 mL
Type
reactant
Reaction Step Six
Quantity
1.34 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
90%

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